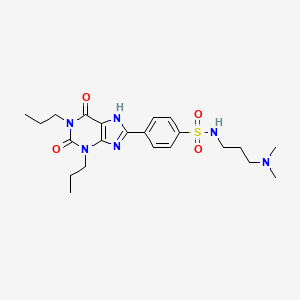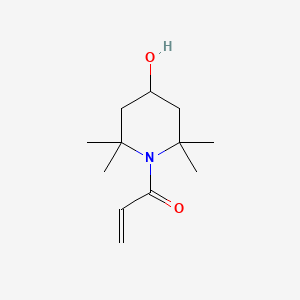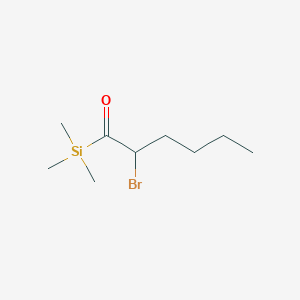
Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-3,5,6,15,16,26-hexol, (3beta,5alpha,6beta,15alpha,16beta)- is a highly oxygenated steroid compound. It is a derivative of cholestane, a saturated hydrocarbon, and is characterized by the presence of multiple hydroxyl groups. This compound is found in natural sources, particularly in marine invertebrates like sponges and soft corals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholestane-3,5,6,15,16,26-hexol involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and hydroxylation reactions. Specific reagents and catalysts are used to introduce hydroxyl groups at the desired positions on the cholestane backbone .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Cholestane-3,5,6,15,16,26-hexol undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxysterols.
Reduction: Conversion of oxysterols back to hydroxylated forms.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxysterols and hydroxylated derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
Cholestane-3,5,6,15,16,26-hexol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polyhydroxylated steroids.
Biology: Investigated for its role in cellular processes, including apoptosis and autophagy.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Cholestane-3,5,6,15,16,26-hexol involves its interaction with cellular pathways. It induces endoplasmic reticulum (ER) stress and enhances autophagy flux, leading to cell death in certain types of tumor cells. This process is mediated by reactive oxygen species (ROS) and involves the activation of specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cholestane-3,5,6-triol: Another polyhydroxylated steroid with similar biological activities.
Cholesterol-5,6-oxide: An oxysterol involved in various cellular processes.
5alpha-Cholestane: A saturated hydrocarbon used as a precursor in the synthesis of other steroids.
Uniqueness
Cholestane-3,5,6,15,16,26-hexol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to induce ER stress and autophagy sets it apart from other similar compounds .
Propiedades
Número CAS |
93368-83-3 |
|---|---|
Fórmula molecular |
C27H48O6 |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(3S,5R,6R,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15,16-pentol |
InChI |
InChI=1S/C27H48O6/c1-15(14-28)6-5-7-16(2)21-23(31)24(32)22-18-12-20(30)27(33)13-17(29)8-11-26(27,4)19(18)9-10-25(21,22)3/h15-24,28-33H,5-14H2,1-4H3/t15?,16-,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |
Clave InChI |
CLNZRUHMYVMUAU-COACWXPYSA-N |
SMILES isomérico |
C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O |
SMILES canónico |
CC(CCCC(C)C1C(C(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)


![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)

